

# Spectroscopic Profile of 1,1-Bis(methylthio)-2-nitroethylene: A Technical Guide

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## Compound of Interest

Compound Name: 1,1-Bis(methylthio)-2-nitroethylene

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This technical guide provides a comprehensive overview of the spectroscopic data available for the compound **1,1-Bis(methylthio)-2-nitroethylene**, a versatile building block in organic synthesis. The document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for these analytical techniques, and presents a logical workflow for the spectroscopic characterization of the molecule.

## Spectroscopic Data Summary

The spectroscopic data for **1,1-Bis(methylthio)-2-nitroethylene** is available across various databases, providing a foundational understanding of its molecular structure and properties. While full spectral data often requires access to specialized databases, the following tables summarize the key publicly available information.

## Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of **1,1-Bis(methylthio)-2-nitroethylene** and provides insights into its fragmentation patterns.

Parameter	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>7</sub> NO <sub>2</sub> S <sub>2</sub>	PubChem[1]
Molecular Weight	165.23 g/mol	Sigma-Aldrich
Monoisotopic Mass	164.99182 Da	PubChem[1]

## GC-MS Fragmentation Data:

m/z (Top Peak)	m/z (2nd Highest)	m/z (3rd Highest)	Source
72	86	45	PubChem[1]
86	72	165	PubChem[1]

## Predicted Mass Spectrometry Adducts:

Adduct	m/z
[M+H] <sup>+</sup>	165.99910
[M+Na] <sup>+</sup>	187.98104
[M-H] <sup>-</sup>	163.98454
[M+NH <sub>4</sub> ] <sup>+</sup>	183.02564
[M+K] <sup>+</sup>	203.95498
[M] <sup>+</sup>	164.99127
[M] <sup>-</sup>	164.99237

Data sourced from PubChemLite.[2]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR data are crucial for elucidating the detailed structure of the molecule. While specific peak lists with chemical shifts (δ) and coupling constants (J) are not fully available in the public domain, the following information has been collated from various sources.

### $^1\text{H}$ NMR Spectroscopy:

Parameter	Information	Source
Instrument	BRUKER AC-300	PubChem[1]
Solvent	$\text{CDCl}_3$	SpectraBase[3]
Reference	TMS	SpectraBase
Temperature	297K	SpectraBase
Observed Signals	Consistent with structure	MedchemExpress[4]

### $^{13}\text{C}$ NMR Spectroscopy:

Parameter	Information	Source
Data Availability	Spectrum available	ChemicalBook[5]
Source of Sample	Tokyo Kasei Kogyo Company, Ltd., Tokyo, Japan	PubChem[1]

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Parameter	Information	Source
Technique	FTIR, ATR-IR	PubChem[1], SpectraBase[4] [6]
Instrument (FTIR)	Bruker IFS 85	PubChem[1]
Sample Preparation (FTIR)	KBr-Pellet	PubChem[1]
Data Availability	Spectrum available	ChemicalBook[5], SpectraBase[6]

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **1,1-Bis(methylthio)-2-nitroethylene**, based on the available information and standard laboratory practices.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to confirm the chemical structure of **1,1-Bis(methylthio)-2-nitroethylene**.

Materials and Equipment:

- NMR Spectrometer (e.g., Bruker AC-300 or equivalent)
- NMR tubes
- Deuterated chloroform ( $\text{CDCl}_3$ )
- Tetramethylsilane (TMS) as an internal standard
- **1,1-Bis(methylthio)-2-nitroethylene** sample

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **1,1-Bis(methylthio)-2-nitroethylene** in approximately 0.6 mL of  $\text{CDCl}_3$  in a clean, dry NMR tube.
- Internal Standard: Add a small drop of TMS to the solution to serve as a reference ( $\delta = 0.00$  ppm).
- Spectrometer Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal homogeneity.
- $^1\text{H}$  NMR Acquisition:

- Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence.
- Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
- Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
  - Acquire a larger number of scans compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum and reference the chemical shifts to TMS.

## Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of **1,1-Bis(methylthio)-2-nitroethylene** to identify its functional groups.

Materials and Equipment:

- Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker IFS 85 or equivalent)
- Potassium bromide (KBr) powder (for pellet method) or an Attenuated Total Reflectance (ATR) accessory
- Mortar and pestle
- Pellet press

Procedure (KBr Pellet Method):

- Sample Preparation: Grind a small amount (1-2 mg) of **1,1-Bis(methylthio)-2-nitroethylene** with approximately 100-200 mg of dry KBr powder in a mortar and pestle until a fine,

homogeneous powder is obtained.

- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Background Scan: Record a background spectrum of the empty sample compartment.
- Sample Scan: Record the IR spectrum of the sample from approximately 4000 to 400  $\text{cm}^{-1}$ .
- Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1,1-Bis(methylthio)-2-nitroethylene**.

Materials and Equipment:

- Gas Chromatograph-Mass Spectrometer (GC-MS)
- Helium gas (carrier gas)
- Appropriate solvent for sample dissolution (e.g., dichloromethane or ethyl acetate)
- **1,1-Bis(methylthio)-2-nitroethylene** sample

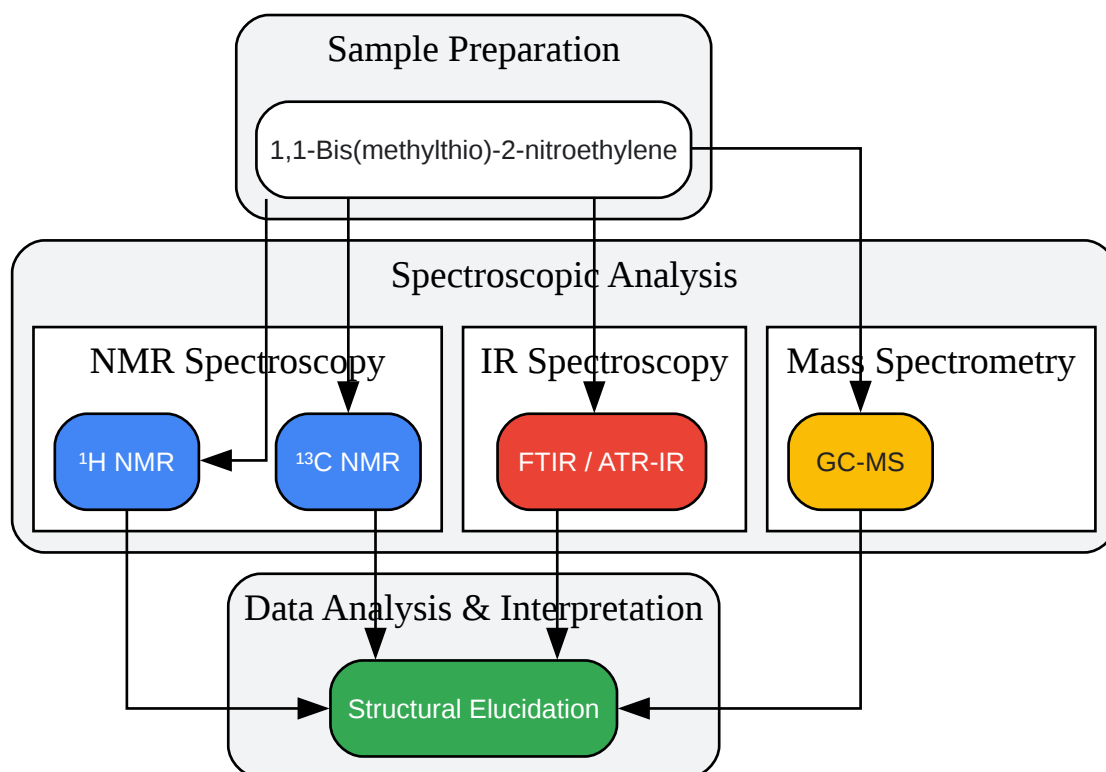
Procedure (GC-MS):

- Sample Preparation: Prepare a dilute solution of **1,1-Bis(methylthio)-2-nitroethylene** in a volatile organic solvent.
- GC-MS Setup:
  - Set the GC oven temperature program to ensure good separation of the analyte from any impurities.

- Set the injector temperature and transfer line temperature appropriately.
- Use helium as the carrier gas at a constant flow rate.
- Injection: Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the sample solution into the GC inlet.
- Mass Spectrometry Acquisition:
  - As the compound elutes from the GC column, it will enter the mass spectrometer.
  - Set the mass spectrometer to scan over a suitable  $m/z$  range (e.g., 40-300 amu).
  - Use a standard ionization technique such as Electron Ionization (EI).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

## Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of **1,1-Bis(methylthio)-2-nitroethylene**.



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Caption: Workflow for the spectroscopic characterization of **1,1-Bis(methylthio)-2-nitroethylene**.

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